molecular formula C18H22N6O9 B1459459 Dnp-pro-gln-gly-OH CAS No. 65080-33-3

Dnp-pro-gln-gly-OH

Cat. No. B1459459
CAS RN: 65080-33-3
M. Wt: 466.4 g/mol
InChI Key: YPGZFLBTPSTOOB-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Dnp-pro-gln-gly-OH” is a synthetic product that is often used as a reference compound to measure collagenase activity . It is a derivative of the dipeptide Gly-Gln, modified with the addition of DNP (2,4-dinitrophenyl) and Pro (proline) residues .


Synthesis Analysis

The synthesis of “this compound” is described by the Fmoc solid-phase method . Post-synthesis, the peptide is purified by reversed-phase HPLC.


Molecular Structure Analysis

The molecular formula of “this compound” is C18H22N6O9 . The molecular weight is 466.40200 .


Chemical Reactions Analysis

“this compound” is commonly employed as a building block in the synthesis of peptide-based drugs and bioactive compounds .


Physical And Chemical Properties Analysis

“this compound” is a solid (powder) and its color is yellow . The CAS Number is 65080-33-3 .

Scientific Research Applications

Gelatinase and Metal Dependent Peptidase Characterization

A study on rabbit uterus revealed two metal-dependent proteases using Dnp-Pro-Gln-Gly-OH. These enzymes, one soluble and one extracted from the insoluble fraction, were characterized for their action on synthetic substrates and gelatin. The soluble enzyme showed metal dependency and hydrolyzed specific peptides, while the insoluble enzyme, a latent form, was activated and shown to be a gelatinase. This study highlights the synergistic actions of these enzymes on gelatin (Sakyo et al., 1983).

Matrix Metalloproteinase-2 Assay

This compound was utilized in a study to create a Dnp-labeled peptide for assessing matrix metalloproteinase-2 (MMP-2) activity. This approach involved the synthesis of the peptide using the Fmoc solid-phase method and its validation as a specific substrate for MMP-2 through enzymatic activity measurements (Mandal et al., 2017).

β-Turn Conformational Properties

Research on the β-turn of peptides included synthesizing Dnp derivatives of tetrapeptides related to β-turn preferring sequences in proteins. The study focused on confirming the CD spectra of these peptides for β-turn preference analysis, contributing to understanding the conformational properties of such sequences (Sato et al., 1983).

Hyperpolarized Magnetic Resonance Probes

This compound was referenced in a study evaluating γ-glutamyl-[1-13C]glycine as a dynamic nuclear polarization (DNP) NMR molecular probe for detecting enzyme activity in vivo. The research aimed to develop probes with longer hyperpolarized signal retention, contributing to the advancement of DNP NMR technologies (Kondo et al., 2021).

Collagenolytic Activity in Human Ovary

A study investigated collagenolytic activities in the human ovary, using synthetic substrates like this compound to measure vertebrate collagenase activity. This research added to the understanding of enzymatic activities in the human ovary and their role in ovulation (Yajima et al., 1980).

Mechanism of Action

Safety and Hazards

The chemical, physical and toxicological properties of this product have not been thoroughly investigated . It is recommended to exercise due care. In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention .

Future Directions

“Dnp-pro-gln-gly-OH” can be used as a synthetic substrate for in vitro assay of MMP-2 . This could potentially open up new avenues for research and diagnostic purposes.

Biochemical Analysis

Biochemical Properties

Dnp-pro-gln-gly-OH plays a significant role in biochemical reactions, particularly as a substrate for matrix metalloproteinases (MMPs). Matrix metalloproteinases are a group of enzymes that degrade extracellular matrix components and are involved in various physiological and pathological processes. This compound is specifically used as a substrate for matrix metalloproteinase-2 (MMP-2). The interaction between this compound and MMP-2 involves the cleavage of the peptide bond between glycine and isoleucine, which can be monitored by measuring the release of the Dnp group .

Cellular Effects

This compound influences various cellular processes by acting as a substrate for matrix metalloproteinases. In particular, its interaction with MMP-2 can affect cell migration, invasion, and tissue remodeling. The cleavage of this compound by MMP-2 can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of extracellular matrix components by MMP-2 can activate signaling pathways that promote cell migration and invasion, which are critical processes in wound healing and cancer metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with matrix metalloproteinase-2. The peptide binds to the active site of MMP-2, where the enzyme cleaves the peptide bond between glycine and isoleucine. This cleavage results in the release of the Dnp group, which can be detected and quantified. The interaction between this compound and MMP-2 is highly specific, making it a valuable tool for studying the activity and regulation of MMP-2 in various biological contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is influenced by factors such as temperature, pH, and the presence of proteases. Over time, the peptide may degrade, leading to a decrease in its effectiveness as a substrate for matrix metalloproteinases. Long-term studies have shown that the degradation of this compound can affect its ability to interact with MMP-2 and other biomolecules, potentially impacting the results of biochemical assays .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the peptide may effectively serve as a substrate for matrix metalloproteinases without causing significant toxicity or adverse effects. At high doses, this compound may exhibit toxic effects, such as disrupting normal cellular functions and causing tissue damage. Studies have shown that there is a threshold dose above which the peptide can cause adverse effects, highlighting the importance of optimizing dosage in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of extracellular matrix components. The peptide is primarily metabolized by matrix metalloproteinases, particularly MMP-2. The interaction between this compound and MMP-2 leads to the cleavage of the peptide and the release of the Dnp group. This process is essential for studying the activity and regulation of MMP-2 in various biological contexts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The peptide can be taken up by cells through endocytosis or other transport mechanisms, allowing it to reach its target sites within the cell. The distribution of this compound within tissues can be influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The peptide can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the extracellular matrix, where it interacts with matrix metalloproteinases such as MMP-2. The localization of this compound can influence its ability to serve as a substrate for these enzymes and impact various cellular processes .

properties

IUPAC Name

2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O9/c19-15(25)6-4-11(17(28)20-9-16(26)27)21-18(29)13-2-1-7-22(13)12-5-3-10(23(30)31)8-14(12)24(32)33/h3,5,8,11,13H,1-2,4,6-7,9H2,(H2,19,25)(H,20,28)(H,21,29)(H,26,27)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGZFLBTPSTOOB-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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